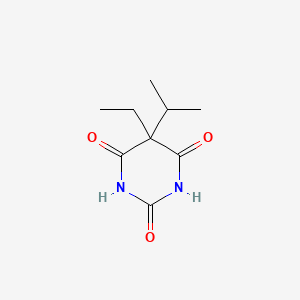

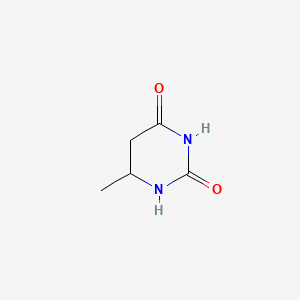

5,6-ジヒドロ-6-メチルウラシル

説明

5,6-Dihydro-6-methyluracil is a derivative of uracil, one of the four nucleobases in the nucleic acid of RNA. The modifications in its structure, such as methylation, influence its physical, chemical, and biological properties, making it a subject of interest in various scientific studies.

Synthesis Analysis

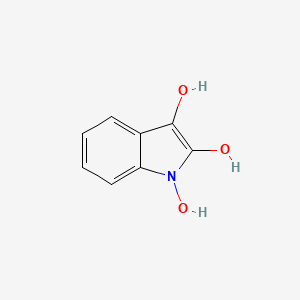

5,6-Dihydro-6-methyluracil can be synthesized through dehydration of 5,6-dihydro-5,6-dihydroxy-6-methyluracil in aqueous sulfuric acid, yielding 5-hydroxy-6-methyluracil in quantitative yields. The process explores different mechanisms, including a hydride C5–C6 shift and acid-catalyzed dehydration, with the latter being energetically more favorable (Grabovskiy, Murinov, & Kabal’nova, 2012).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 5,6-diamino-1-methyluracil and 5,6-diamino-1,3-dimethyluracil monohydrate, have been determined through X-ray diffraction. These compounds are planar, and their amino groups adopt different conformations. Semiempirical calculations using AM1 and PM3 hamiltonians indicate that methylation decreases stability (Hueso-Ureña et al., 1997).

Chemical Reactions and Properties

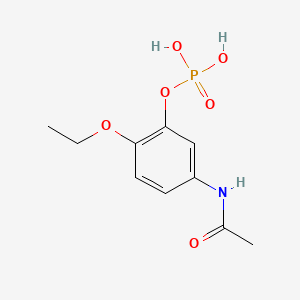

Oxidative halogenation has been employed to prepare halo derivatives of 6-methyluracil, showcasing an efficient method to modify its chemical structure. The process uses elemental halogens and potassium halides as halogenating agents, while NaNO3 and H2O2 serve as oxidizing agents. This leads to the formation of products like 5-iodo-6-methyluracil, demonstrating the chemical versatility of 6-methyluracil derivatives (Kasradze et al., 2012).

Physical Properties Analysis

The crystalline phase of 5-hydroxy-6-methyluracil, studied through X-ray diffraction analysis, reveals a dimeric molecule structure. This compound forms dimers and then tetramers in self-association, leading to a network structure with hydrophilic and hydrophobic cavities. The study of its sorption properties with n-alkanes and n-alcohols provides insights into its hydrophilic and hydrophobic interaction capabilities (Ivanov et al., 2005).

Chemical Properties Analysis

The chemical properties of 5,6-Dihydro-6-methyluracil derivatives are influenced by substitutions on the uracil ring. For instance, fluorination and halogenation reactions offer pathways to introduce functional groups, altering the compound's reactivity and interaction with other molecules. These modifications can significantly affect the molecule's biological activity and stability, making them crucial for pharmaceutical and biochemical applications (Cech, Herrmann, & Holý, 1977).

科学的研究の応用

医薬品: 医薬有効成分

5,6-ジヒドロ-6-メチルウラシルは、医薬品分野で医薬有効成分 (API) として使用されます . ジメチルスルホキシドへの溶解性により、さまざまな薬物送達システムにおける製剤にとって汎用性の高い化合物となります。この化合物は、治療目的のために利用できる生化学的特性を持つため、医薬品における役割は非常に重要です。

工業用途: 化学製造

工業的には、この化合物は他の化学物質の製造に使用され、さまざまな化学合成プロセスにおけるビルディングブロックまたは中間体として役立ちます .

作用機序

Target of Action

It is known that pyrimidine derivatives, such as 5,6-dihydro-6-methyluracil, have a broad spectrum of pharmacological activity due to their structural similarity to endogenous pyrimidine bases, nucleosides, and nucleotides .

Mode of Action

It is suggested that its pharmacological activity may be due to its structural similarity to endogenous pyrimidine bases, nucleosides, and nucleotides .

Biochemical Pathways

It is known that pyrimidine derivatives can play a key role in heredity and metabolism mechanisms .

Result of Action

It is known that pyrimidine derivatives can have a broad spectrum of pharmacological activity .

Action Environment

It is known that the compound is soluble in dimethyl sulfoxide , which could potentially affect its action and stability.

特性

IUPAC Name |

6-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-2-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLIRTZXJDEQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701263525 | |

| Record name | Dihydro-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2434-49-3 | |

| Record name | Dihydro-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2434-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-6-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002434493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydro-6-methyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-6-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to 5,6-Dihydro-6-methyluracil when exposed to X-rays?

A: When 5,6-Dihydro-6-methyluracil is exposed to X-rays, it undergoes a transformation resulting in the formation of the 5-Hydro-6-methyl-6-yl-uracil (HMU) radical. This radical formation has been observed in various forms of the compound, including single crystals, polycrystalline powders, and aqueous glasses. [, ]

Q2: How does the surrounding environment influence the behavior of the HMU radical?

A: Research shows that while the structure of the HMU radical remains consistent regardless of its originating matrix (single crystals, polycrystalline powders, or aqueous glasses), the surrounding environment does influence its movement. [] The packing of molecules within each matrix affects the thermal motions of the HMU radical, which in turn, impacts the temperature dependence observed in its electron spin resonance (ESR) spectra. []

Q3: What techniques are used to study the HMU radical formed from 5,6-Dihydro-6-methyluracil?

A: Researchers utilize Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy to study the HMU radical. [] These techniques are particularly valuable for analyzing hyperfine splitting patterns, which provide insights into the identity and characteristics of the radical species generated by X-irradiation. []

- Ziegler, A., & Getoff, N. (1981). Dynamic effects in the E.S.R. spectra of the 5-hydro-6-methyl-6-yl-uracil radical in different solid matrices. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77(4), 829-837.

- Bergene, R., & Henriksen, T. (1972). Primary radiation products in x‐irradiated dihydromethyluracil. The Journal of Chemical Physics, 57(10), 4528-4534.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。